molecular formula C18H19N3O6 B11558543 2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11558543
M. Wt: 373.4 g/mol
InChI Key: VLVODWAVYGSTPR-DJKKODMXSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a hydrazide linkage to a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its corresponding hydrazide. This intermediate is then reacted with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The phenolic hydroxyl and nitro groups may play a role in its biological activity by participating in redox reactions or forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19N3O6/c1-11-5-4-6-12(2)18(11)27-10-16(22)20-19-9-13-7-14(21(24)25)17(23)15(8-13)26-3/h4-9,23H,10H2,1-3H3,(H,20,22)/b19-9+

InChI Key

VLVODWAVYGSTPR-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]

Origin of Product

United States

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